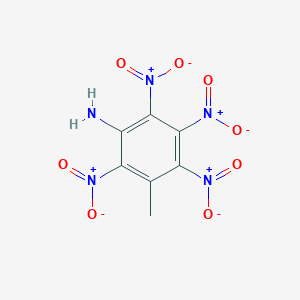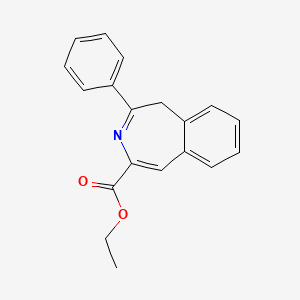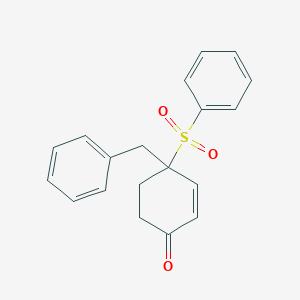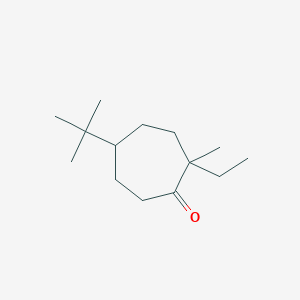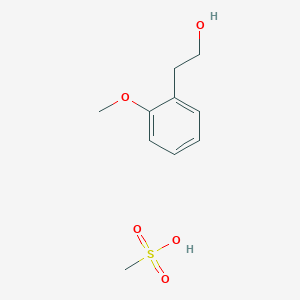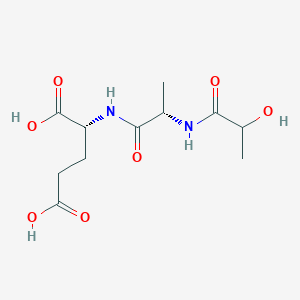
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanyl-D-glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid typically involves the reaction of L-alanyl-D-glutamic acid with 2-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide bond under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
科学的研究の応用
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropanoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid:
L-Alanyl-D-glutamic acid: This compound lacks the hydroxypropanoyl group but retains the amino acid structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
83404-88-0 |
|---|---|
分子式 |
C11H18N2O7 |
分子量 |
290.27 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-(2-hydroxypropanoylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H18N2O7/c1-5(12-10(18)6(2)14)9(17)13-7(11(19)20)3-4-8(15)16/h5-7,14H,3-4H2,1-2H3,(H,12,18)(H,13,17)(H,15,16)(H,19,20)/t5-,6?,7+/m0/s1 |
InChIキー |
QRBUWSJZSJXVHY-REJBHVJUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O |
正規SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

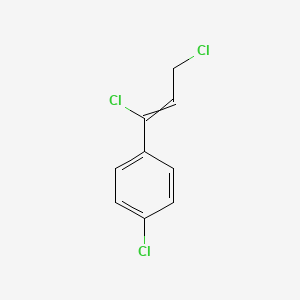
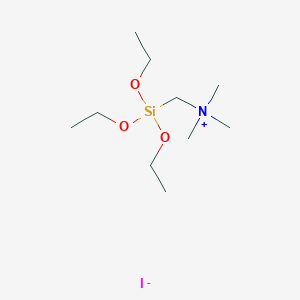
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
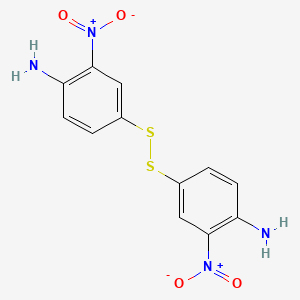
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
